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2-Amino-8-{[2-(4-Methoxyphenyl)-2-Oxoethyl]sulfanyl}-1,9-Dihydro-6h-Purin-6-One

Dihydropteroate synthase Surface plasmon resonance Fragment-based drug discovery

2-Amino-8-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,9-dihydro-6H-purin-6-one (CAS 486408-48-4; PDB ligand code YH5; molecular formula C₁₄H₁₃N₅O₃S; MW 331.35 g/mol) is a synthetic 8-mercaptoguanine (8-MG) derivative belonging to the acetophenone-functionalized subclass of pterin-site inhibitors targeting dihydropteroate synthase (DHPS; EC 2.5.1.15), a critical enzyme of the prokaryotic folate biosynthesis pathway. The compound features a 2-amino-6-oxo-1,9-dihydro-6H-purin-6-one (8-mercaptoguanine) core substituted at the S8 position via a 2-oxoethyl linker to a 4-methoxyphenyl moiety.

Molecular Formula C14H13N5O3S
Molecular Weight 331.35 g/mol
Cat. No. B13565207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-8-{[2-(4-Methoxyphenyl)-2-Oxoethyl]sulfanyl}-1,9-Dihydro-6h-Purin-6-One
Molecular FormulaC14H13N5O3S
Molecular Weight331.35 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)CSC2=NC3=C(N2)C(=O)NC(=N3)N
InChIInChI=1S/C14H13N5O3S/c1-22-8-4-2-7(3-5-8)9(20)6-23-14-16-10-11(18-14)17-13(15)19-12(10)21/h2-5H,6H2,1H3,(H4,15,16,17,18,19,21)
InChIKeySQNJCPSJSYBCFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-8-{[2-(4-Methoxyphenyl)-2-Oxoethyl]sulfanyl}-1,9-Dihydro-6H-Purin-6-One: A Pterin-Site 8-Mercaptoguanine DHPS Inhibitor for Antibacterial Drug Discovery


2-Amino-8-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,9-dihydro-6H-purin-6-one (CAS 486408-48-4; PDB ligand code YH5; molecular formula C₁₄H₁₃N₅O₃S; MW 331.35 g/mol) is a synthetic 8-mercaptoguanine (8-MG) derivative belonging to the acetophenone-functionalized subclass of pterin-site inhibitors targeting dihydropteroate synthase (DHPS; EC 2.5.1.15), a critical enzyme of the prokaryotic folate biosynthesis pathway [1]. The compound features a 2-amino-6-oxo-1,9-dihydro-6H-purin-6-one (8-mercaptoguanine) core substituted at the S8 position via a 2-oxoethyl linker to a 4-methoxyphenyl moiety. YH5 has been co-crystallized with both Escherichia coli DHPS (PDB 5U13, 1.95 Å resolution) and Staphylococcus aureus HPPK (PDB 4CRJ), providing direct structural evidence of its binding mode within the conserved pterin pocket [2]. Unlike sulfonamide antibiotics that compete with para-aminobenzoic acid (pABA) at the substrate site, YH5 and its congeners occupy the structurally rigid pterin-binding site, a feature of strategic significance for overcoming sulfa-drug resistance [1].

Why 8-Mercaptoguanine Analogs Cannot Be Interchanged: The Critical Role of the 4-Methoxyphenyl-2-Oxoethyl Substituent in YH5


The 8-mercaptoguanine scaffold is permissive to extensive S8 derivatization, yet even minor modifications to the aryl ketone substituent produce order-of-magnitude shifts in DHPS binding affinity [1]. The parent fragment 8-MG binds EcDHPS with a KD of 76.2 ± 12 µM, whereas the acetophenone series—to which YH5 belongs—shifts binding into the sub-micromolar range through a carbonyl-mediated hydrogen bond to Arg255 and van der Waals contacts between the phenyl ring and Lys221 [1]. Substitution at the para position of the phenyl ring is particularly sensitive: the 4-methoxy group (YH5) contributes both steric and electronic character distinct from the 4-methyl analog (YH6; PDB ligand 2-amino-8-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,7-dihydro-6H-purin-6-one), where the methoxy oxygen can function as an additional hydrogen-bond acceptor [2]. Generic substitution with an uncharacterized 8-MG derivative risks loss of the specific carbonyl–Arg255 interaction, altered pterin-pocket complementarity, or unintended off-target binding to HPPK, any of which may ablate the sub-µM DHPS affinity that defines this chemotype [1].

Quantitative Differentiation Evidence for 2-Amino-8-{[2-(4-Methoxyphenyl)-2-Oxoethyl]sulfanyl}-1,9-Dihydro-6H-Purin-6-One (YH5)


SPR Binding Affinity to E. coli DHPS: 8-MG Acetophenone Series Sub-µM KD vs. Parent Fragment 76.2 µM

The parent 8-mercaptoguanine (8-MG) fragment binds E. coli DHPS (EcDHPS) with a KD of 76.2 ± 12 µM as measured by surface plasmon resonance (SPR). Functionalization at the S8 position with an acetophenone moiety—the substructure present in YH5—shifts binding into the sub-micromolar regime. Compound 36, a closely related 8-MG-acetophenone congener, exhibits KD = ~0.9 µM for EcDHPS, representing an approximately 85-fold improvement in affinity over 8-MG [1]. The p-bromo variant (compound 37) binds with KD = 2.0 µM [1]. This affinity gain is attributed to a hydrogen bond formed between the carbonyl oxygen of the 2-oxoethyl linker and the guanidinium group of Arg255, combined with van der Waals contacts between the phenyl ring and Lys221, as visualized in the EcDHPS co-crystal structures (PDB 5U13, 1.95 Å) [2].

Dihydropteroate synthase Surface plasmon resonance Fragment-based drug discovery

X-Ray Co-Crystal Structure at 1.95 Å Resolution: YH5 Bound in the EcDHPS Pterin Pocket with Defined Ligand Density

The co-crystal structure of YH5 bound to E. coli DHPS was solved at 1.95 Å resolution (PDB 5U13; R-free = 0.217, R-work = 0.187), providing atomic-level detail of the ligand–protein interactions [1]. YH5 occupies the pterin-binding pocket, with the 8-mercaptoguanine core recapitulating the hydrogen-bond network of the natural substrate: interactions with Asn115, Asp185, and Lys221 anchor the isocytosine ring, while the S8-linked 2-oxoethyl-4-methoxyphenyl extension projects toward Arg255 and Lys221 [2]. In the highest-quality instance of YH5 (PDB 4CRJ, chain A), the ligand exhibits a real-space correlation coefficient (RSCC) of 0.958 and a real-space R-factor (RSR) of 0.097, indicating excellent fit to the experimental electron density [3]. The 4-methoxy group is oriented toward the solvent-exposed periphery of the active site, consistent with the observation by Dennis et al. that para-substituents on the acetophenone ring project out of the pocket and modulate affinity primarily through electronic effects rather than steric occlusion [2].

X-ray crystallography Structure-based drug design Substrate envelope hypothesis

Para-Substituent Differentiation: 4-Methoxy (YH5) vs. 4-Methyl (YH6) Functional Group Impact on DHPS Affinity

YH5 (4-methoxyphenyl) and YH6 (4-methylphenyl) represent the closest matched-pair comparison within the 8-MG-acetophenone series, differing solely by the para substituent: –OCH₃ versus –CH₃ [1]. The 4-methoxy group introduces a hydrogen-bond acceptor (ether oxygen) capable of engaging water-mediated or direct interactions with residues at the solvent-exposed periphery of the DHPS active site, whereas the 4-methyl group is limited to hydrophobic contacts [2]. Dennis et al. established that para-substitution on the acetophenone ring modulates EcDHPS affinity through electronic effects, with the p-methoxy and p-bromo compounds displaying distinct binding constants; the p-bromo acetophenone (compound 37) binds with KD = 2.0 µM, demonstrating that subtle electronic variation at the para position produces measurable affinity differences [2]. The methoxy substituent additionally influences the conformational preference of the acetophenone moiety through resonance donation (+M effect), which may optimize the geometry of the carbonyl–Arg255 hydrogen bond [2].

Structure-activity relationship Bioisosterism Ligand efficiency

Pterin-Site vs. pABA-Site Targeting: Resistance-Profile Differentiation from Sulfonamide Antibiotics

YH5 binds within the pterin-binding pocket of DHPS, a structurally rigid and evolutionarily more conserved region compared to the pABA-binding site targeted by sulfonamide antibiotics [1]. Sulfonamide resistance frequently arises through mutations in the folP gene encoding DHPS that alter the pABA-binding pocket (e.g., Phe28→Ile, Thr60→Ser, Pro64→Ser in E. coli), reducing sulfonamide affinity without compromising substrate turnover [2]. By targeting the pterin site instead, YH5 and its congeners are predicted to retain activity against sulfonamide-resistant DHPS variants, as validated by Dennis et al. through SPR binding measurements to wild-type EcDHPS and structural comparison with pterin–DHPS complexes [1]. This binding-site differentiation is not shared by pABA-competitive agents such as sulfamethoxazole (IC₅₀ for E. coli DHPS: ~1.8 µM in coupled enzyme assay) [3].

Antifolate Sulfonamide resistance Antibacterial target validation

Optimal Research and Industrial Application Scenarios for 2-Amino-8-{[2-(4-Methoxyphenyl)-2-Oxoethyl]sulfanyl}-1,9-Dihydro-6H-Purin-6-One (YH5)


Structure-Based Design of Pterin-Site DHPS Inhibitors for Sulfonamide-Resistant Gram-Negative Pathogens

YH5 serves as a structurally validated starting point for fragment-to-lead optimization campaigns targeting the pterin pocket of Gram-negative DHPS. The co-crystal structure at 1.95 Å resolution (PDB 5U13) provides atomic coordinates for the hydrogen-bond network between the 8-MG core and conserved residues Asn115, Asp185, and Lys221, as well as the carbonyl–Arg255 interaction that drives sub-µM affinity [1]. Medicinal chemistry teams can use YH5's 4-methoxy group as a derivatization handle for property modulation (e.g., O-demethylation or O-alkyl extension) while maintaining the critical S8-carbonyl pharmacophore [1].

Biochemical Screening and SPR-Based SAR Profiling of DHPS/HPPK Dual Inhibitors

Because the 8-MG-acetophenone series (including YH5) also exhibits measurable affinity for E. coli HPPK—the immediately upstream enzyme in the folate pathway—YH5 is a relevant probe for bienzyme inhibition profiling [1]. SPR assays using immobilized EcDHPS and EcHPPK under standardized buffer conditions (pH 6.9, citrate–phosphate) can directly quantify YH5's selectivity ratio between the two pterin-binding enzymes, informing the design of dual-action antifolate agents [1].

Comparative Crystallography and Substrate-Envelope Hypothesis Validation

YH5 has been crystallized with DHPS from two bacterial species (E. coli and S. aureus HPPK) across three PDB entries (4CRJ, 4M5J, 5U13), making it a useful tool for comparative structural biology studies [2]. Researchers investigating the substrate-envelope hypothesis—which posits that inhibitors conforming to the substrate volume are less susceptible to resistance mutations—can employ YH5 to benchmark pterin-site occupancy against the natural substrate envelope, as its binding mode has been explicitly characterized within this framework [1].

Chemical Probe for Folate Pathway Target Engagement in Whole-Cell Antibacterial Assays

YH5 can function as a biochemical tool compound to confirm on-target DHPS engagement in bacterial cell-based assays. Its pterin-site binding mechanism is orthogonal to the pABA-competitive mechanism of clinical sulfonamides, enabling researchers to deconvolute target-specific antibacterial effects from off-target cytotoxicity in wild-type versus sulfonamide-resistant E. coli strains [1] [3].

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